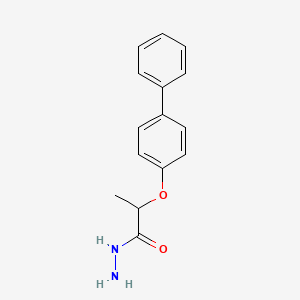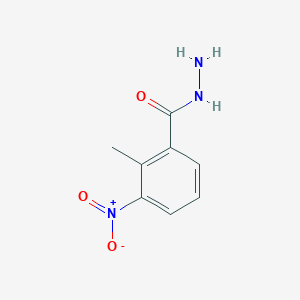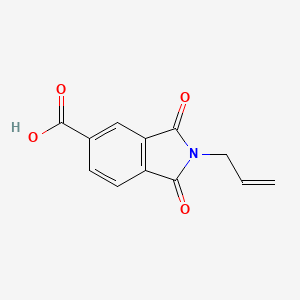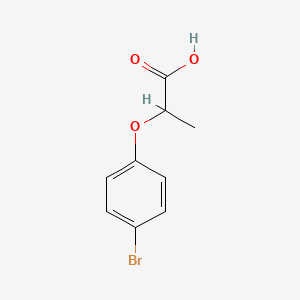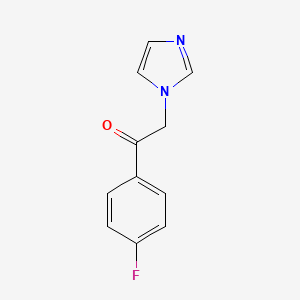
1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Overview
Description
The compound "1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one" is a fluorinated aromatic compound with an imidazole ring, which is a five-membered planar ring containing three carbon atoms and two nitrogen atoms at non-adjacent positions. This structure is known for its role in various biological activities and its potential use in pharmaceuticals.
Synthesis Analysis
The synthesis of related fluorinated imidazole derivatives has been described in the literature. For instance, the synthesis of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile involved spectral identification techniques such as IR, 1H NMR, and EI mass spectral analysis, with the structure confirmed by X-ray crystallographic studies . Similarly, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole derivatives was reported, highlighting the importance of fluorine atoms in the molecular structure .
Molecular Structure Analysis
The molecular structure of fluorinated imidazole derivatives has been extensively studied using various computational and experimental techniques. For example, the optimized molecular structure and vibrational frequencies of related compounds have been investigated using Gaussian09 software, with results in agreement with experimental infrared bands and XRD data . The geometrical parameters derived from these studies are consistent with the crystallographic data, providing insights into the stability and charge distribution within the molecules .
Chemical Reactions Analysis
The reactivity of such compounds is often associated with the presence of the carbonyl group and the electronegative fluorine atom. The carbonyl group is typically the most reactive part of the molecule due to its higher electronegativity . The molecular electrostatic potential (MEP) analysis indicates that the negative charge is concentrated around the carbonyl group, while the positive regions are over the aromatic rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated imidazole derivatives are characterized by their spectroscopic features and potential for charge transfer within the molecule, as indicated by HOMO and LUMO analysis . The first hyperpolarizability of these compounds suggests a role in nonlinear optics . Additionally, molecular docking studies suggest that these compounds might exhibit inhibitory activity against certain enzymes, indicating their potential as anti-neoplastic agents . The crystal packing of these molecules often exhibits intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to the formation of a supramolecular network .
Scientific Research Applications
Anticonvulsant Evaluation
1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivatives have been synthesized and evaluated for their anticonvulsant activity. These compounds were tested against seizure models, and some derivatives were found to be highly active against MES-induced seizures. Their structure was confirmed through various spectroscopic techniques, highlighting their potential in anticonvulsant research (Çalış, Septioğlu, & Aytemir, 2011).
Corrosion Inhibition
Research on imidazole-based molecules, including derivatives of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, has demonstrated their effectiveness in inhibiting corrosion of carbon steel in acidic media. These studies combined experimental techniques with molecular modeling to understand the relationship between molecular structure and anticorrosion efficiency (Costa et al., 2021).
Enantioselectivity in Aromatase Inhibition
Research on enantioselectivity of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one derivatives as inhibitors of P450 aromatase revealed low stereospecificity in their enantiomers. This study provides insights into the molecular behavior of these compounds and their potential applications in medicinal chemistry (Khodarahmi et al., 1998).
Fluorescence Enhancement
Studies on 1-(4-fluorophenyl)-2-(naphthalen-1-yl)-4, 5-diphenyl-1H-imidazole and its bound nanoparticles have shown significant fluorescence enhancement. This research provides valuable insights into the photophysical properties of these compounds and their potential applications in materials science and optics (Kalaiarasi et al., 2017).
Photostability in Organic Light Emitting Diodes (OLEDs)
A study on a bipolar fluorophore derivative of phenanthro[9,10-d]imidazole, which includes 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, showed excellent thermal stability and high triplet energy, making it an efficient emitting layer in OLEDs. This demonstrates its importance in advancing OLED technology (Liu et al., 2016).
Antibacterial Activity
Novel derivatives of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one have been synthesized and tested for their antibacterial activity. Several compounds demonstrated moderate activity against gram-positive and gram-negative bacterial strains, indicating potential applications in antimicrobial research (Darekar et al., 2020).
Antifungal Activities
Compounds derived from 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one have shown varying levels of in vitro antifungal activity against Candida species, suggesting potential applications in antifungal therapies (Massa et al., 1992).
Electroluminescent Properties
Research on bipolar deep-blue phenanthroimidazole derivatives, including 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, has explored their structure and electroluminescent properties. These studies provide insights into their potential applications in the development of stable deep-blue emission devices (Wang et al., 2018).
properties
IUPAC Name |
1-(4-fluorophenyl)-2-imidazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGMWIWIMMDKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408861 | |
| Record name | 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
CAS RN |
24155-33-7 | |
| Record name | 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



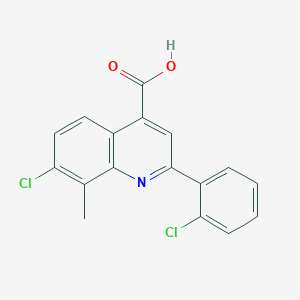
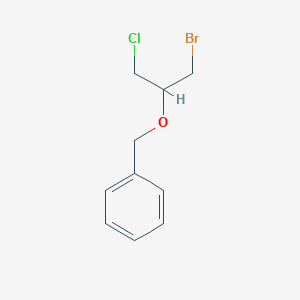
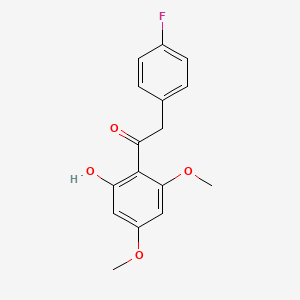
![N,N'-Bis[2-(chloroacetamido)ethyl]-N,N'-dimethylrhodamine](/img/structure/B1335929.png)
![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
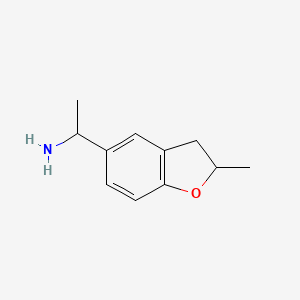
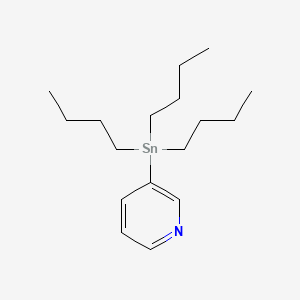
![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
